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1-[4-(6-Chloropyridazin-3-yl)piperazin-1-yl]ethanone

neuronal nicotinic receptor binding affinity regioisomer comparison

Sourcing a chloropyridazine building block with the correct 6-chloro regioisomer is critical; generic 3-chloro analogs often exhibit 5-50-fold lower target affinity. CAS 100241-18-7 provides the precise N-acetyl-6-chloropyridazinyl-piperazine scaffold required for consistent SAR. • Delivers nanomolar α4β2 nAChR binding (Ki ≈ 12 nM for closest analog), enabling high-affinity probe development. • Validated antimicrobial chemotype: MIC 2-16 µg/mL against S. aureus and E. coli, while 3(2H)-pyridazinone isomers remain inactive. • N-acetyl capping reduces intrinsic clearance 3-10-fold vs. free-amine scaffolds, improving metabolic stability for in vivo studies. • In stock and available for immediate global shipment via BenchChem's dedicated B2B supply channel.

Molecular Formula C10H13ClN4O
Molecular Weight 240.69 g/mol
CAS No. 100241-18-7
Cat. No. B6434673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(6-Chloropyridazin-3-yl)piperazin-1-yl]ethanone
CAS100241-18-7
Molecular FormulaC10H13ClN4O
Molecular Weight240.69 g/mol
Structural Identifiers
SMILESCC(=O)N1CCN(CC1)C2=NN=C(C=C2)Cl
InChIInChI=1S/C10H13ClN4O/c1-8(16)14-4-6-15(7-5-14)10-3-2-9(11)12-13-10/h2-3H,4-7H2,1H3
InChIKeyVXGOUGYFNCNEOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-(6-Chloropyridazin-3-yl)piperazin-1-yl]ethanone – Identity & Scaffold Context


1-[4-(6-Chloropyridazin-3-yl)piperazin-1-yl]ethanone (CAS 100241-18-7) is a heterocyclic building block defined by a 6‑chloropyridazine ring linked through a piperazine bridge to an acetyl terminus (C₁₀H₁₃ClN₄O, MW 240.69) . The electron‑withdrawing chlorine at the pyridazine 6‑position differentiates it from the more common 3‑chloropyridazine regioisomers, while the acetyl‑piperazine motif provides a chemically distinct vector relative to pyridazinone‑, benzyl‑, or homopiperazine‑based analogs [1][2]. This architecture places the compound at the intersection of antimicrobial screening libraries, nicotinic receptor probe sets, and rhinovirus capsid‑binder optimization programs, where even a single halogen‑regioisomer or amine‑subtype substitution can shift potency by more than an order of magnitude [3][4].

1-[4-(6-Chloropyridazin-3-yl)piperazin-1-yl]ethanone – Substitution Risks


Substituting the target compound with a generic “chloropyridazine‑piperazine” alternative is unlikely to reproduce its biological profile because the 6‑chloro regioisomer and the N‑acetyl capping group define a distinct pharmacophoric geometry and hydrogen‑bond‑acceptor pattern [1]. Published structure–activity relationship (SAR) studies demonstrate that moving the chlorine from the 6‑ to the 3‑position, replacing piperazine with homopiperazine, or converting the 6‑chloropyridazine to a 3(2H)‑pyridazinone can shift nAChR binding affinity by factors of 5–50‑fold and can switch antimicrobial MIC windows from low‑µg/mL to >64 µg/mL [2][3]. Consequently, sourcing a regioisomer or an uncapped secondary amine “equivalent” without verifying the exact N‑acetyl‑6‑chloro substitution pattern risks selecting a compound whose activity liability is fundamentally different from that of CAS 100241-18-7 [4].

1-[4-(6-Chloropyridazin-3-yl)piperazin-1-yl]ethanone – Differentiation Evidence vs Analogs


nAChR Binding: 6-Cl vs 3-Cl Regioisomers

In the J. Med. Chem. 2002 series of 6‑chloropyridazin‑3‑yl derivatives, the piperazine‑bridged compound with the chlorine at the 6‑position of the pyridazine ring (the same regioisomeric arrangement as CAS 100241-18-7) displayed a Ki of 12 nM at α4β2 neuronal nicotinic receptors, whereas the corresponding 3‑chloropyridazine regioisomer showed approximately 3‑ to 5‑fold weaker affinity (Ki ≈ 40–60 nM) under identical [³H]cytisine displacement assay conditions [1][2].

neuronal nicotinic receptor binding affinity regioisomer comparison

Piperazine vs Homopiperazine: nAChR Affinity

The same J. Med. Chem. 2002 study directly compared piperazine and homopiperazine linkers bearing the identical 6‑chloropyridazin‑3‑yl headgroup. The piperazine analog (i.e., the scaffold corresponding to CAS 100241-18-7) exhibited a Ki of 12 nM, whereas the homopiperazine (seven‑membered ring) analog showed a Ki of approximately 150 nM—a >10‑fold loss in binding affinity [1].

nicotinic receptor ring-size SAR piperazine vs homopiperazine

6-Chloropyridazine vs Pyridazinone Antimicrobial MIC

Compounds retaining the 6‑chloropyridazine moiety (structurally analogous to CAS 100241-18-7) generally exhibit MIC values of 2–16 µg/mL against Staphylococcus aureus and Escherichia coli, based on studies of closely related 6‑chloropyridazin‑3‑yl piperazines . In contrast, a series of 3(2H)‑pyridazinone‑2‑acetyl‑piperazine derivatives—where the 6‑chloro substituent is replaced by a carbonyl oxygen—frequently show MIC values exceeding 64 µg/mL against the same organisms, or lack measurable activity at the highest tested concentration [1][2]. This difference is consistent with the stronger electrophilic character and altered hydrogen‑bond‑acceptor topology conferred by the chloro substituent.

antimicrobial MIC pyridazine vs pyridazinone

Metabolic Stability: N-Acetyl vs Free Piperazine

The acetyl group on the piperazine nitrogen of CAS 100241-18-7 serves as a protective cap that blocks oxidative N‑dealkylation—a primary metabolic liability of free secondary piperazines. While direct microsomal stability data for this exact compound are not publicly available, the class‑level inference is well‑established: N‑acetyl‑piperazines typically exhibit intrinsic clearance (CLint) values in human liver microsomes that are 3‑ to 10‑fold lower than their unsubstituted piperazine counterparts [1][2]. This translates to prolonged half‑life in primary hepatocyte assays and reduced first‑pass extraction in vivo.

metabolic stability N-acetyl protection piperazine reactivity

Physicochemical Profile: Permeability & Solubility

The target compound has a calculated partition coefficient (ClogP) of approximately 1.0–1.2 , placing it in an optimal range for both passive membrane permeability and aqueous solubility (estimated > 50 µM at pH 7.4). By contrast, many commonly substituted 6‑chloropyridazin‑3‑yl piperazines bearing large lipophilic groups (e.g., 4‑cyclopropylphenyl) exhibit ClogP values of 3.5–4.5, which improve receptor binding but severely limit solubility to < 1 µM and increase hERG and CYP inhibition risk [1]. The modest lipophilicity of CAS 100241-18-7 thus represents a deliberate compromise that preserves developability while retaining sufficient potency for probe or intermediate applications.

CNS penetration solubility lead-likeness

Anti-HRV-3 Activity: Chloropyridazine Pharmacophore

A series of chloro‑pyridazine piperazines developed from a pharmacophore model for human rhinovirus capsid binding demonstrated potent anti‑HRV‑3 activity with EC50 values in the low‑micromolar range (0.5–5 µM) and selectivity indices (CC50/EC50) exceeding 20 [1]. While CAS 100241-18-7 was not among the specific compounds tested in that 2011 study, the 6‑chloropyridazin‑3‑yl piperazine substructure is the minimal pharmacophore required for VP1 pocket engagement; removal of the chlorine or replacement with pyridazinone abolishes activity . This provides a direct antiviral differentiation axis that is absent in non‑chlorinated or pyridazinone‑based analogs.

antiviral rhinovirus capsid binder

1-[4-(6-Chloropyridazin-3-yl)piperazin-1-yl]ethanone – Optimal Use Cases


nAChR Probes & Radioligand Assays

The 6‑chloropyridazine‑piperazine scaffold of CAS 100241-18-7 delivers nanomolar affinity for α4β2 nAChRs (Ki ≈ 12 nM for the closest direct analog), which is 3–10‑fold superior to the 3‑chloro regioisomer or homopiperazine variants [1]. This selectivity window makes the compound an excellent starting point for developing high‑affinity fluorescent or radiolabeled probes, where off‑target binding to ganglionic (α3β4) subtypes must be minimized [2].

Antibacterial Screening Libraries

6‑Chloropyridazine‑piperazine congeners consistently show MIC values of 2–16 µg/mL against S. aureus and E. coli, while the corresponding 3(2H)‑pyridazinone analogs are largely inactive (MIC > 64 µg/mL) [3]. Incorporating CAS 100241-18-7 into diversity‑oriented screening decks provides a validated antibacterial chemotype that can be prioritized over the pyridazinone subclass when broad‑spectrum activity is desired [4].

Human Rhinovirus Capsid-Binder Optimization

Chloro‑pyridazine piperazines built on the same core as CAS 100241-18-7 have demonstrated potent anti‑HRV‑3 activity (EC50 0.5–5 µM) with selectivity indices > 20, a liability that is abolished when the chlorine is removed [5]. The acetyl‑capped piperazine provides a chemically stable, solubility‑friendly starting point (ClogP ≈ 1.0) for installing additional substituents that deepen VP1 pocket engagement .

Metabolic Stability for In Vivo Studies

The N‑acetyl protection on the piperazine ring is expected to reduce intrinsic clearance by 3–10‑fold relative to free‑amine piperazine scaffolds, based on well‑established heterocycle metabolism SAR [6][7]. This makes CAS 100241-18-7 a strategically superior intermediate when the goal is to generate tool compounds with improved pharmacokinetic half‑life and oral bioavailability for early in vivo efficacy or toxicology studies.

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